molecular formula C39H54O6 B15144841 10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

Cat. No.: B15144841
M. Wt: 618.8 g/mol
InChI Key: KZEFHUMSFIGJBU-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic terpenoid carboxylic acid derivative characterized by a hydropicene backbone substituted with hydroxyl groups, methyl groups, and a 4-hydroxyphenylpropenoyl moiety. Its molecular weight is 618.852 g/mol (as per structurally similar analogs in ), and it features a conjugated system that may influence its bioactivity, such as interactions with cellular targets or participation in redox reactions.

Properties

IUPAC Name

10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O6/c1-24-26(23-45-32(42)14-9-25-7-10-27(40)11-8-25)15-20-39(34(43)44)22-21-37(5)28(33(24)39)12-13-30-36(4)18-17-31(41)35(2,3)29(36)16-19-38(30,37)6/h7-12,14,24,26,29-31,33,40-41H,13,15-23H2,1-6H3,(H,43,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEFHUMSFIGJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O)COC(=O)C=CC6=CC=C(C=C6)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid involves multiple steps. The starting materials typically include phenylpyruvic acid derivatives and other organic compounds. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The hydroxy and carboxylic acid groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The compound belongs to the hydropicene carboxylic acid family, sharing core structural elements with several analogs (Table 1). Key differences include substituent patterns, hydroxylation sites, and methylation degrees:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target Compound Likely C₃₁H₄₂O₆ 618.852 4-Hydroxyphenylpropenoyl, hexamethyl, hydroxyl at C10
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-Hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-...-1H-picene-4a-carboxylic acid C₃₀H₄₈O₃ 456.7 Heptamethyl, hydroxyl at C10, no propenoyl group
(4aS,6aS,6bR,8aS,10S,12aR,14bS)-10-Hydroxy-6a,6b,9,9,12a-pentamethyl-...-tetradecahydropicene-4a-carboxylic acid Not explicitly stated ~456–472 Pentamethyl, hydroxyl at C10, methylidene group
10-((2-Carboxybenzoyl)oxy)-...-icosahydropicene-2-carboxylic acid (3e) Not explicitly stated Not stated Carboxybenzoyl ester, multiple oxygen substituents

Key Observations :

  • Methylation patterns (e.g., hexamethyl vs. heptamethyl) influence hydrophobicity and membrane permeability, as seen in related terpenoids .
Functional and Bioactivity Comparisons
  • Antitumor Potential: Analogous compounds like lankacidin C (a redox-cofactor type metabolite) exhibit antitumor activity by targeting DNA topoisomerases . The target compound’s propenoyl group may confer similar redox activity.
  • Antimicrobial Activity : Structural analogs with hydroxyl and methyl groups (e.g., bacillomycin D) show antimicrobial effects via membrane disruption . The absence of cationic groups in the target compound suggests a different mechanism.
  • Mechanism of Action (MOA): Compounds with shared scaffolds (e.g., oleanolic acid and hederagenin) often target overlapping pathways, such as NF-κB or MAPK signaling . The target compound’s hydroxyl and carboxylic acid groups may facilitate interactions with kinases or receptors.

Research Findings and Data

Physicochemical Properties
  • Hydrogen Bond Donors/Acceptors: The compound has 3 H-bond donors (hydroxyl and carboxylic acid groups) and 6 acceptors, comparable to bioactive terpenoids like oleanolic acid .
  • LogP : Estimated >4.5 (highly lipophilic due to methyl groups), suggesting preferential accumulation in lipid-rich tissues .
Predicted Bioactivity
  • Molecular Docking: Analogous compounds with hydroxyl-propenoyl motifs show affinity for cytochrome P450 enzymes and steroid hormone receptors .
  • Transcriptome Analysis: Similar terpenoids upregulate apoptosis-related genes (e.g., BAX, CASP3) in cancer cells .

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